molecular formula C11H20O B14700968 1-Undecyn-4-ol CAS No. 22127-86-2

1-Undecyn-4-ol

Cat. No.: B14700968
CAS No.: 22127-86-2
M. Wt: 168.28 g/mol
InChI Key: IBEKWLNDNQDLQS-UHFFFAOYSA-N
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Description

1-Undecyn-4-ol is an organic compound with the molecular formula C₁₁H₂₀O. It is a member of the alkyne family, characterized by the presence of a triple bond between carbon atoms. This compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to the fourth carbon of an undecyne chain. The compound’s molecular weight is approximately 168.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Undecyn-4-ol can be synthesized through various methods. One common approach involves the reaction of 1-undecyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the hydroboration-oxidation of 1-undecyne, which introduces the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Undecyn-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Undecyn-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of 1-Undecyn-4-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in reactions with enzymes and other proteins. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Undecyn-4-ol is unique due to its specific position of the hydroxyl group and the length of the carbon chain. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

22127-86-2

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

undec-1-yn-4-ol

InChI

InChI=1S/C11H20O/c1-3-5-6-7-8-10-11(12)9-4-2/h2,11-12H,3,5-10H2,1H3

InChI Key

IBEKWLNDNQDLQS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC#C)O

Origin of Product

United States

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